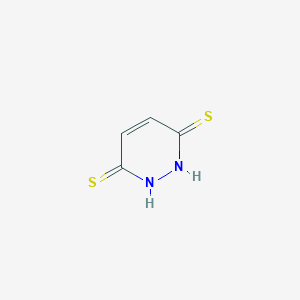

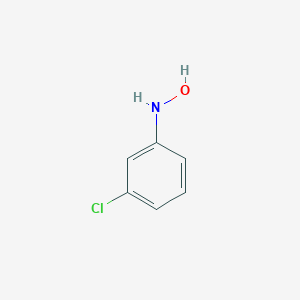

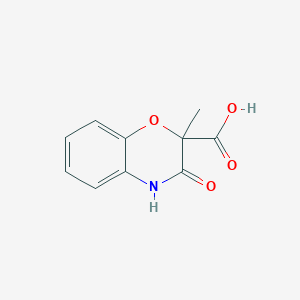

2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸

描述

The compound 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a versatile molecule that has been the subject of various synthetic studies. It serves as a building block for peptidomimetic compounds and has potential applications in medicinal chemistry due to its structural complexity and functional group diversity .

Synthesis Analysis

The stereoselective synthesis of the R and S enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and related derivatives has been achieved through the catalyzed hydrolysis of dimethyl malonates followed by enantioselective cyclization . Additionally, a pentacyclic condensation product has been synthesized from a related compound, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, using a mixed anhydride approach and sodium borohydride reduction, with the structure confirmed by X-ray analysis . A tandem palladium-catalyzed oxidative aminocarbonylation-cyclization method has also been employed to synthesize related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. X-ray diffraction analysis has been used to determine the configuration around the double bond of major stereoisomers in related compounds . Nuclear magnetic resonance (NMR) structural studies have provided insights into the conformations and configurations of the oxazine rings, revealing the preference for certain conformations and the stability of methyl-substituted derivatives .

Chemical Reactions Analysis

The chemical reactivity of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives has been explored in the context of synthesizing enantiomerically pure carboxamides, which are valuable in the development of peptidomimetics . The reactions involved in these syntheses exhibit a significant degree of stereoselectivity, which is crucial for producing compounds with the desired biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these benzoxazine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect their chemical shifts in NMR spectroscopy, which is useful for configurational and conformational analysis . The synthesis of these compounds often involves the formation of intermediates with different physical properties, which can be selectively transformed into the desired final product under specific reaction conditions .

科学研究应用

用于肽类模拟应用的立体选择性合成:来源于2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸的化合物已被用于立体选择性合成,产生对映异构体纯度高的羧酰胺,用作肽类模拟建筑单元 (Hrast, Mrcina, & Kikelj, 1999)。

抗菌剂合成潜力:一项研究探讨了1,4-苯并噁嗪类似物的合成和评价,包括2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸衍生物,展示了对多种细菌菌株具有良好抗菌活性 (Kadian, Maste, & Bhat, 2012)。

微波催化合成应用:该化合物已被用于微波催化合成方法,表明这是一种高效且环保的合成取代吡唑-5-酮的方法 (Dabholkar & Gavande, 2003)。

用于开发新型抗微生物和抗氧化剂:一些来自2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸的苯并噁嗪基吡唑酮亚烯已显示出强效的抗微生物和抗氧化性能 (Sonia, Thachil, Parameswaran, & Kochupappy, 2013)。

脂肪酶催化分辨研究:该化合物已成为脂肪酶催化分辨研究的研究对象,为合成富含光学活性的苯并噁嗪衍生物提供了见解 (Prasad et al., 2006)。

新型三环化合物的合成:它还被用于合成三环异吲哚和噻唑并[3,2-c][1,3]苯并噁嗪,突显了其在创建复杂分子结构中的实用性 (Melo et al., 2004)。

属性

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDTULADLKGMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392136 | |

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

CAS RN |

154365-40-9 | |

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)